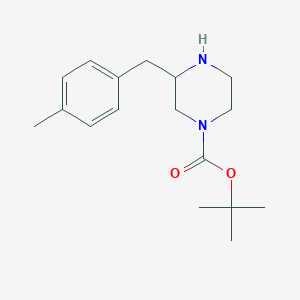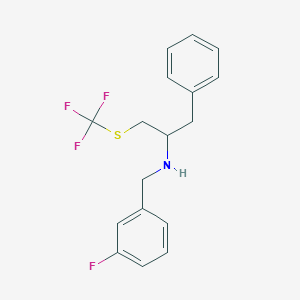
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-2-trifluoromethylsulfanyl-ethylamine with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro-benzyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(4-fluoro-benzyl)-amine
- (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(2-fluoro-benzyl)-amine
- (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine
Uniqueness
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine stands out due to the specific positioning of the fluoro group on the benzyl ring, which can influence its chemical reactivity and biological activity. The combination of trifluoromethylsulfanyl and fluoro-benzyl groups also imparts unique physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17F4NS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C17H17F4NS/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2 |
InChI Key |
HEHCYPOTHQMNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(F)(F)F)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


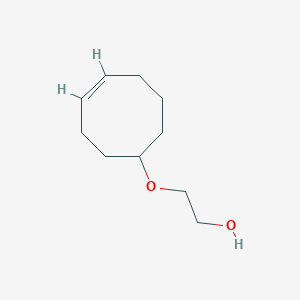
![[3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane](/img/structure/B14858189.png)
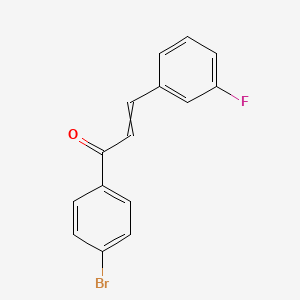
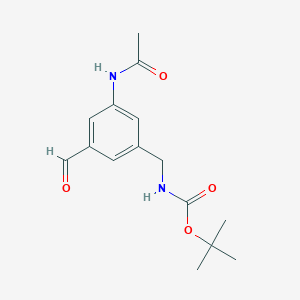
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide](/img/structure/B14858209.png)
![2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14858215.png)

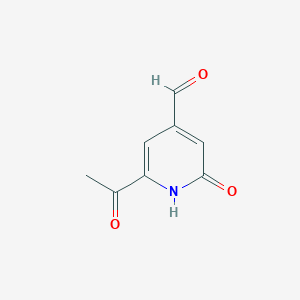
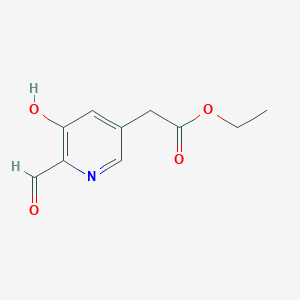
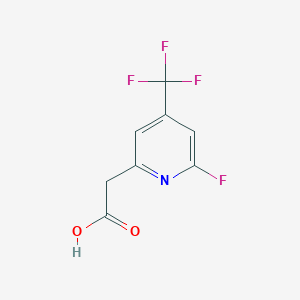
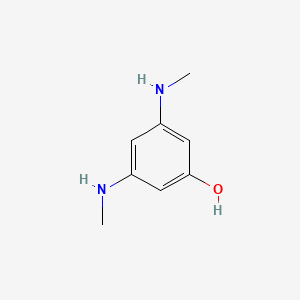
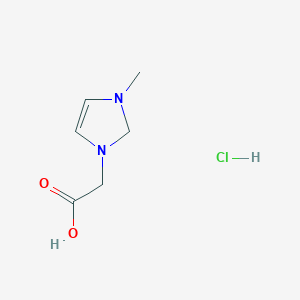
![methyl (2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B14858254.png)
